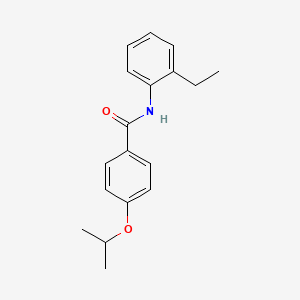![molecular formula C15H20N2O3 B5883090 ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate](/img/structure/B5883090.png)
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a chemical compound that is commonly referred to as diethylcarbamazine (DEC). DEC is an anthelmintic drug that is used to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. In
Mécanisme D'action
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate works by paralyzing and killing the parasitic worms that cause lymphatic filariasis, river blindness, and loiasis. It does this by disrupting the metabolism of the worms, which ultimately leads to their death.
Biochemical and Physiological Effects
ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate affects the biochemical and physiological processes of the parasitic worms that it targets. It disrupts the metabolism of the worms, which leads to their death. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate also affects the immune system, causing an increase in the production of antibodies that can help fight off the parasitic infection.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments. It is a well-studied compound that has been extensively researched for its potential as an anthelmintic drug. It is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate does have some limitations for lab experiments. It can be toxic to certain cell types, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate. One area of research is the development of new and more effective anthelmintic drugs. Another area of research is the study of the immune system response to parasitic infections and the potential use of ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate as an immunomodulatory agent. Additionally, there is potential for ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate to be used in the treatment of other parasitic infections beyond lymphatic filariasis, river blindness, and loiasis. Further research is needed to explore these potential future directions.
Conclusion
In conclusion, ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is a well-studied anthelmintic drug that has been extensively researched for its potential to treat parasitic infections such as lymphatic filariasis, river blindness, and loiasis. Its mechanism of action involves disrupting the metabolism of the parasitic worms that it targets, ultimately leading to their death. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has several advantages for lab experiments, but also has some limitations. There are several potential future directions for research on ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate, including the development of new and more effective anthelmintic drugs and the study of the immune system response to parasitic infections.
Méthodes De Synthèse
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate is synthesized by the reaction of piperazine and ethylene oxide, followed by the reaction of the resulting compound with p-chlorobenzoyl chloride. The resulting product is then reacted with ethyl alcohol to produce ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate.
Applications De Recherche Scientifique
Ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has been extensively studied for its potential as an anthelmintic drug. It is commonly used to treat lymphatic filariasis, a parasitic disease that affects millions of people worldwide. ethyl [4-(1-piperidinylcarbonyl)phenyl]carbamate has also been studied for its potential as a treatment for river blindness and loiasis.
Propriétés
IUPAC Name |
ethyl N-[4-(piperidine-1-carbonyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-2-20-15(19)16-13-8-6-12(7-9-13)14(18)17-10-4-3-5-11-17/h6-9H,2-5,10-11H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMNMSJIIHPKEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl [4-(piperidin-1-ylcarbonyl)phenyl]carbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![3-(4-chlorophenyl)-1-methyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5883019.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)


![methyl 2-(butyrylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5883054.png)
![N-allyl-2-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5883061.png)

![5,6-dimethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1H-benzimidazole](/img/structure/B5883081.png)

![N-[2-(hydroxymethyl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B5883096.png)
![2-(3,4-dimethoxyphenyl)-N'-[(diphenylacetyl)oxy]ethanimidamide](/img/structure/B5883111.png)
![1-methyl-3-nitro-5-[(5-phenyl-1H-1,2,4-triazol-3-yl)thio]-1H-1,2,4-triazole](/img/structure/B5883119.png)
![5-hydroxy-2-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5883122.png)